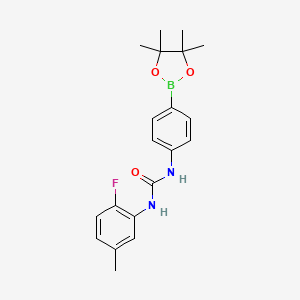

5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

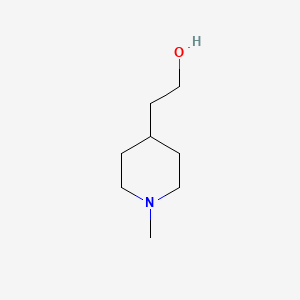

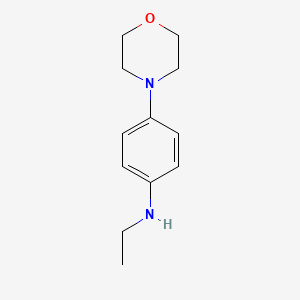

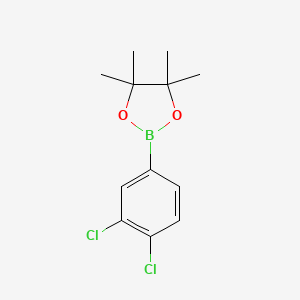

5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride is a chemical compound with the CAS Number: 1052529-99-3 . It is used in proteomics research .

Molecular Structure Analysis

The InChI code for 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride is 1S/C12H17FN2.ClH/c1-9-3-2-6-15(8-9)12-5-4-10(13)7-11(12)14;/h4-5,7,9H,2-3,6,8,14H2,1H3;1H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride include a molecular weight of 244.74 . The compound’s InChI code is 1S/C12H17FN2.ClH/c1-9-3-2-6-15(8-9)12-5-4-10(13)7-11(12)14;/h4-5,7,9H,2-3,6,8,14H2,1H3;1H , which provides information about its molecular structure.Scientific Research Applications

Synthesis of New Chemical Compounds

Research has been conducted on the synthesis of novel compounds using fluoro-aniline derivatives as starting points. For instance, Menteşe et al. (2015) described the rapid and efficient synthesis of a new series of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, showcasing the versatility of fluoro-aniline derivatives in synthesizing new chemical entities with potential biological activities. The synthesis involved the reaction of 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine and iminoester hydrochlorides under microwave irradiation, highlighting an innovative approach to chemical synthesis (E. Menteşe, F. Yılmaz, F. Islamoglu, & B. Kahveci, 2015).

Pharmacological Profiles

In the realm of pharmacology, compounds derived from fluoro-aniline have been evaluated for their potential as antidepressants and receptor antagonists. Research by Matzen et al. (2000) focused on unsymmetrical ureas as 5-HT reuptake inhibitors with 5-HT(1B/1D) antagonistic activities, designed by coupling various indole derivatives to aniline moieties. This study highlights the fluoro-aniline derivatives' role in developing new, potential antidepressants with a dual pharmacological profile, theoretically enhancing serotonergic neurotransmission and offering a more efficient treatment for depression (L. Matzen et al., 2000).

Antimicrobial Activity

On the antimicrobial front, the synthesis and in vitro antimicrobial activity of Schiff’s bases, azetidinones, and thiazolidinones bearing fluoro-aniline components have been explored. Mistry et al. (2016) synthesized a range of compounds evaluated for their antimicrobial activity, providing valuable insights into the development of new antimicrobial agents. This study emphasizes the potential of fluoro-aniline derivatives in contributing to the fight against microbial resistance, showcasing their utility in creating compounds with good to excellent antibacterial activity (B. Mistry, K. R. Desai, & Nigam J. Desai, 2016).

Safety And Hazards

properties

IUPAC Name |

5-fluoro-2-(3-methylpiperidin-1-yl)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2.ClH/c1-9-3-2-6-15(8-9)12-5-4-10(13)7-11(12)14;/h4-5,7,9H,2-3,6,8,14H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZVOVZVEMAWOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C(C=C(C=C2)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24808518 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride | |

CAS RN |

1185302-63-9 |

Source

|

| Record name | Benzenamine, 5-fluoro-2-(3-methyl-1-piperidinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185302-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran]](/img/structure/B1316024.png)

![Methyl [4-(2-aminoethoxy)phenyl]acetate](/img/structure/B1316030.png)